molecular formula C11H12O3 B11905051 5,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

5,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B11905051
M. Wt: 192.21 g/mol
InChI Key: LXMOARSYOIBPSS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

5,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and applications .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5,7-dimethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-6-3-7(2)10-8(4-6)5-9(14-10)11(12)13/h3-4,9H,5H2,1-2H3,(H,12,13)

InChI Key

LXMOARSYOIBPSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)CC(O2)C(=O)O)C

Origin of Product

United States

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